8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazinones. This compound is characterized by its unique structure, which includes a pyrimido-triazine core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Pyrimido[1,2-a][1,3,5]triazinone Core
Starting Materials: 2-aminopyrimidine, substituted aniline, and benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Procedure: The starting materials are mixed and heated under reflux, leading to the formation of the pyrimido[1,2-a][1,3,5]triazinone core through a cyclization reaction.
-
Substitution Reactions
Reagents: Methyl iodide for methylation.
Conditions: The reaction is typically performed in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The intermediate compound is treated with methyl iodide to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding oxides or hydroxylated derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are performed under inert atmosphere to prevent unwanted side reactions.
Products: Reduction can yield amine derivatives or reduced forms of the compound.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or bromine.
Conditions: Conducted in the presence of a base to facilitate the substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its binding affinity, specificity, and potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its pharmacological properties. It is evaluated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Preclinical studies focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, this compound finds applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 8-methyl-2-[(3-methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8-Methyl-2-[(3-Methylphenyl)amino]-4-phenyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on .
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazin .
- 1,3,5-Triazinderivate .
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 8-Methyl-2-[(3-Methylphenyl)amino]-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-on durch sein spezifisches Substitutionsschema und die daraus resultierenden chemischen Eigenschaften aus. Seine einzigartige Struktur verleiht ihm eine distinkte Reaktivität und ein mögliches biologisches Aktivitätsprofil, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C20H19N5O |
---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
8-methyl-2-(3-methylanilino)-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19N5O/c1-13-7-6-10-16(11-13)22-19-23-18(15-8-4-3-5-9-15)25-17(26)12-14(2)21-20(25)24-19/h3-12,18H,1-2H3,(H2,21,22,23,24) |
InChI-Schlüssel |
ZTYYIJIUTMHANB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.